N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
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Overview
Description
N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide: is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a cyclohexene ring, a hydroxymethyl group, and a carboxamide group, making it a unique structure with potential for various chemical and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Cyclohexene Ring: The cyclohexene ring can be introduced via a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.
Hydroxymethylation: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde and a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxymethyl group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its isoquinoline core. Isoquinoline derivatives are known for their activity in the central nervous system, and this compound could be investigated for potential neuroprotective or neuroactive effects.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Isoquinoline derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties, and this compound could be a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various enzymes and receptors in the body. This compound could potentially inhibit or activate specific pathways, leading to its observed effects. Detailed studies would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- N-cyclohex-3-en-1-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide
- N-cyclohex-3-en-1-yl-1-(methyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Uniqueness
Compared to similar compounds, N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is unique due to the presence of the hydroxymethyl group, which can significantly influence its reactivity and biological activity. This functional group can participate in additional hydrogen bonding and can be a site for further chemical modification, enhancing its versatility in various applications.
Properties
IUPAC Name |
N-cyclohex-3-en-1-yl-1-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-12-16-15-9-5-4-6-13(15)10-11-19(16)17(21)18-14-7-2-1-3-8-14/h1-2,4-6,9,14,16,20H,3,7-8,10-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJFCCOAJHLXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)N2CCC3=CC=CC=C3C2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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